molecular formula C19H23N3O4S B2575345 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea CAS No. 1203187-67-0

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea

Cat. No. B2575345
CAS RN: 1203187-67-0
M. Wt: 389.47
InChI Key: DMRFUZQZWFUPSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions under which the reactions are carried out. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinoline and urea groups suggest that this compound may have a cyclic structure. The ethylsulfonyl and methoxyphenyl groups are likely to be attached to this ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the ethylsulfonyl group might be susceptible to nucleophilic attack, while the urea group could potentially participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group and the nonpolar methoxyphenyl group could give this compound both polar and nonpolar characteristics .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would involve interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if this compound is highly reactive, it could pose a risk of chemical burns or fire. Additionally, if this compound is intended to be used as a drug, it could have potential side effects or toxicities .

Future Directions

The future research directions for this compound could involve further exploration of its chemical reactivity, potential uses, and safety profile. This could involve conducting laboratory experiments, computational modeling studies, and potentially even clinical trials if this compound is intended to be used as a drug .

properties

IUPAC Name

1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-3-27(24,25)22-12-4-5-14-13-16(8-11-18(14)22)21-19(23)20-15-6-9-17(26-2)10-7-15/h6-11,13H,3-5,12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRFUZQZWFUPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea

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